molecular formula C8H7BrFNO2 B8159140 4-Bromo-2-fluoro-5-methoxybenzamide

4-Bromo-2-fluoro-5-methoxybenzamide

Cat. No.: B8159140
M. Wt: 248.05 g/mol
InChI Key: ALUHUBJUMOEZCB-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-5-methoxybenzamide is a substituted benzamide derivative featuring a bromine atom at the 4-position, fluorine at the 2-position, and a methoxy group at the 5-position of the benzene ring.

Properties

IUPAC Name

4-bromo-2-fluoro-5-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO2/c1-13-7-2-4(8(11)12)6(10)3-5(7)9/h2-3H,1H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALUHUBJUMOEZCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)N)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-5-methoxybenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-bromo-2-fluoroaniline.

    Methoxylation: The aniline derivative undergoes methoxylation to introduce the methoxy group at the 5-position.

    Amidation: The methoxylated intermediate is then subjected to amidation to form the benzamide structure.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-5-methoxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to the formation of corresponding alcohols, ketones, or amines.

Scientific Research Applications

4-Bromo-2-fluoro-5-methoxybenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-5-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and properties of 4-Bromo-2-fluoro-5-methoxybenzamide and its analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features/Applications Reference ID
This compound Br (4), F (2), OCH3 (5) C8H7BrFNO2 264.05 g/mol Target compound; halogenated benzamide
4-Bromo-2-chloro-5-fluoro-N-methoxy-N-methylbenzamide Br (4), Cl (2), F (5), N-methoxy-N-methyl C9H8BrClFNO2 313.53 g/mol Chloro vs. fluoro substitution; modified amide group enhances lipophilicity
5-Bromo-2-fluoro-N-(2-methoxyphenyl)benzamide Br (5), F (2), OCH3 (on aniline) C14H11BrFNO2 324.15 g/mol Methoxy group on aniline moiety; potential for enhanced binding affinity
Methyl 5-bromo-4-fluoro-2-methoxybenzoate Br (5), F (4), OCH3 (2), ester C9H8BrFO3 277.06 g/mol Ester derivative; higher hydrolytic stability compared to amides
4-Bromo-N-methoxy-N-methylbenzamide Br (4), N-methoxy-N-methyl C9H10BrNO2 260.09 g/mol Lacks fluorine and methoxy groups; simpler analog for SAR studies

Key Findings from Comparative Studies

Chlorine substitution (as in 4-Bromo-2-chloro-5-fluoro-N-methoxy-N-methylbenzamide) increases molecular weight and lipophilicity (logP), which may improve membrane permeability but reduce solubility .

Functional Group Modifications: N-methoxy-N-methylamide groups (e.g., in and ) are known to resist enzymatic degradation, making such compounds more suitable for in vivo applications . Ester derivatives (e.g., methyl 5-bromo-4-fluoro-2-methoxybenzoate) exhibit greater hydrolytic stability than amides but require enzymatic activation for bioactivity .

Synthetic Accessibility :

  • The synthesis of this compound analogs often involves coupling reactions (e.g., benzoyl chloride with aniline derivatives), as demonstrated in , where a 90% yield was achieved using optimized conditions .
  • Substitution patterns influence reaction efficiency; bulky groups (e.g., trifluoropropoxy in ) may require specialized catalysts or elevated temperatures .

Biological Activity

4-Bromo-2-fluoro-5-methoxybenzamide is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bromine atom at the 4-position, a fluorine atom at the 2-position, and a methoxy group at the 5-position of the benzene ring. Its molecular formula is C9_9H8_8BrFNO\ and it has a molecular weight of approximately 272.11 g/mol.

Biological Activity Overview

Research indicates that this compound may exhibit significant anti-inflammatory and anticancer properties. Its mechanism of action likely involves interactions with specific molecular targets such as enzymes or receptors, modulating their activity and influencing various biological processes.

The biological activity of this compound can be attributed to its ability to bind to various proteins involved in cellular signaling pathways. The presence of halogen atoms (bromine and fluorine) enhances its binding affinity, which is crucial for its therapeutic effects .

In Vitro Studies

  • Anticancer Activity : Preliminary studies have shown that compounds structurally related to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar scaffolds have demonstrated IC50_{50} values in the micromolar range against non-small cell lung cancer (A549) cells .
    CompoundIC50_{50} (µM)Mechanism
    6l0.46 ± 0.02Induces apoptosis via mitochondrial pathways
    6k3.14 ± 0.29Similar apoptotic mechanisms
    Control (5-FU)4.98 ± 0.41Standard anticancer drug
  • Anti-inflammatory Effects : The compound's potential anti-inflammatory effects are under investigation, with some studies suggesting it may inhibit pro-inflammatory cytokines through modulation of NF-kB signaling pathways.

In Vivo Studies

While in vitro studies provide initial insights, in vivo studies are crucial for understanding the therapeutic potential of this compound. Current research focuses on evaluating its efficacy in animal models of cancer and inflammation.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is informative.

Compound NameKey FeaturesUnique Aspects
4-Bromo-N-cyclobutyl-2-fluorobenzamide Contains cyclobutyl groupDifferent steric effects influencing activity
4-Bromo-2-fluoro-5-nitroaniline Contains nitro groupAlters reactivity and potential applications
2-Bromo-N-butyl-5-fluorobenzamide Lacks cyclobutyl groupDifferent biological activity due to structure

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